molecular formula C16H17ClN2O4 B454497 3-({2-[(4-chlorophenyl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid

3-({2-[(4-chlorophenyl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B454497
M. Wt: 336.77g/mol
InChI Key: ZHLDZBFPGAIYNY-UHFFFAOYSA-N
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Description

3-({2-[(4-chlorophenyl)carbonyl]hydrazinyl}carbonyl)bicyclo[221]heptane-2-carboxylic acid is a complex organic compound with a unique structure that includes a bicyclo[221]heptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({2-[(4-chlorophenyl)carbonyl]hydrazinyl}carbonyl)bicyclo[221]heptane-2-carboxylic acid typically involves multiple steps One common approach is to start with the preparation of the bicyclo[22The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and the use of automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-({2-[(4-chlorophenyl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-({2-[(4-chlorophenyl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-({2-[(4-chlorophenyl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({2-[(4-chlorophenyl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its specific combination of functional groups and the bicyclo[2.2.1]heptane ring system. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C16H17ClN2O4

Molecular Weight

336.77g/mol

IUPAC Name

3-[[(4-chlorobenzoyl)amino]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C16H17ClN2O4/c17-11-5-3-8(4-6-11)14(20)18-19-15(21)12-9-1-2-10(7-9)13(12)16(22)23/h3-6,9-10,12-13H,1-2,7H2,(H,18,20)(H,19,21)(H,22,23)

InChI Key

ZHLDZBFPGAIYNY-UHFFFAOYSA-N

SMILES

C1CC2CC1C(C2C(=O)O)C(=O)NNC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1CC2CC1C(C2C(=O)O)C(=O)NNC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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